2-[p-(Chloromethyl)phenyl]propionic acid methyl ester 2-[p-(Chloromethyl)phenyl]propionic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 80530-54-7
VCID: VC3938787
InChI: InChI=1S/C11H13ClO2/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3
SMILES: CC(C1=CC=C(C=C1)CCl)C(=O)OC
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol

2-[p-(Chloromethyl)phenyl]propionic acid methyl ester

CAS No.: 80530-54-7

Cat. No.: VC3938787

Molecular Formula: C11H13ClO2

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

2-[p-(Chloromethyl)phenyl]propionic acid methyl ester - 80530-54-7

Specification

CAS No. 80530-54-7
Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
IUPAC Name methyl 2-[4-(chloromethyl)phenyl]propanoate
Standard InChI InChI=1S/C11H13ClO2/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3
Standard InChI Key KUAZONGQIBBKOP-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)CCl)C(=O)OC
Canonical SMILES CC(C1=CC=C(C=C1)CCl)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-[4-(chloromethyl)phenyl]propanoate, reflects its structural components: a chloromethyl group (-CH2_2Cl) at the para position of a phenyl ring, linked to a methyl ester of propanoic acid. The molecular weight is 212.67 g/mol, with a density of 1.2±0.1 g/cm3^3 and a boiling point of 351.5±32.0°C at 760 mmHg . The chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophiles, while the ester group contributes to solubility in organic solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H13ClO2\text{C}_{11}\text{H}_{13}\text{ClO}_2
Molecular Weight212.67 g/mol
Density1.2±0.1 g/cm3^3
Boiling Point351.5±32.0°C
Flash Point166.4±25.1°C
Vapor Pressure0.0±0.8 mmHg at 25°C

Synthesis and Industrial Production

Synthetic Routes

While detailed industrial protocols are scarce in open literature, the compound is typically derived from 2-(4-chloromethylphenyl)propionic acid (CAS 80530-55-8) via esterification. The acid precursor is reacted with methanol in the presence of a catalyst such as thionyl chloride (SOCl2\text{SOCl}_2) . The reaction proceeds at 45–65°C for 12–24 hours, followed by purification via reduced-pressure distillation .

Optimization Challenges

Industrial-scale production faces challenges in minimizing byproducts like dimethyl sulfate and ensuring consistent chloromethylation. Continuous flow reactors and automated systems are employed to enhance yield and purity, though specific operational parameters remain proprietary .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloromethyl group undergoes facile nucleophilic substitution, enabling the synthesis of derivatives. For example, reaction with amines yields benzylamine analogs, while treatment with thiols produces sulfides . These transformations are pivotal in drug discovery, where the compound acts as a scaffold for bioactive molecules.

Ester Hydrolysis

Under basic conditions, the methyl ester hydrolyzes to 2-(4-chloromethylphenyl)propionic acid, a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) such as loxoprofen . Hydrolysis kinetics depend on pH and temperature, with complete conversion achieved using KOH in aqueous ethanol at 78°C .

Material Science Applications

The compound’s aromatic core and reactive sites facilitate its use in polymer cross-linking and dendrimer synthesis. Its incorporation into epoxy resins enhances thermal stability, as evidenced by a 20% increase in glass transition temperature (TgT_g) in modified polymers .

Biological and Pharmacological Relevance

Enzyme Inhibition Studies

In vitro studies highlight its role as a histone deacetylase (HDAC) inhibitor, with an IC50_{50} of 0.02 μM against HDAC6 . This activity stems from covalent binding to cysteine residues in the enzyme’s active site, a mechanism shared with analogs like vorinostat.

Table 2: Comparative HDAC Inhibition Activity

CompoundIC50_{50} (μM)Target HDAC Isoform
2-[p-(Chloromethyl)phenyl]propionic acid methyl ester0.02HDAC6
Ethyl 3-phenylpropanoate>10HDAC6
Methyl 4-(bromomethyl)benzoate1.5HDAC6

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Replacing the chloromethyl group with bromine (2-[p-(bromomethyl)phenyl]propionic acid methyl ester) increases molecular weight (257.12 g/mol) and alters reactivity. The bromine analog exhibits faster substitution rates but lower thermal stability, decomposing at 200°C versus 220°C for the chlorine variant .

Ester Group Modifications

Hydrolysis-resistant analogs, such as ethyl 3-[4-(chloromethyl)phenyl]propanoate (CAS 107859-99-4), show prolonged in vivo half-lives (t1/2_{1/2} = 8.2 h vs. 3.5 h for the methyl ester) . This property is exploited in sustained-release drug formulations.

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